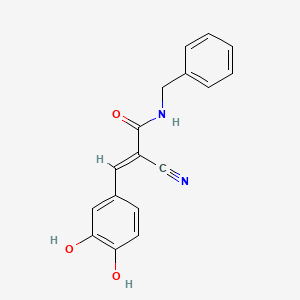
Orteronel
Vue d'ensemble
Description
L’Ortéronel, également connu sous le nom de TAK-700, est un inhibiteur non stéroïdien de l’enzyme CYP17A1. Cette enzyme est essentielle à la biosynthèse des androgènes, qui implique la production d’hormones mâles telles que la testostérone. L’Ortéronel a été développé par Takeda Pharmaceutical Company en collaboration avec Millennium Pharmaceuticals pour le traitement du cancer de la prostate métastatique et résistant aux hormones. Bien qu’il ait montré des résultats prometteurs lors des premiers essais cliniques, il n’a finalement pas réussi à prolonger la durée de survie globale lors des essais de phase III, ce qui a conduit à l’arrêt de son développement .
Mécanisme D'action
L’Ortéronel exerce ses effets en inhibant sélectivement l’enzyme CYP17A1, qui est impliquée dans la biosynthèse des androgènes. La CYP17A1 catalyse deux réactions clés : la conversion de la prégnénolone et de la progestérone en leurs dérivés 17α-hydroxy et la formation ultérieure de la déhydroépiandrostérone (DHEA) et de l’androstènedione. En inhibant la CYP17A1, l’Ortéronel réduit les niveaux de DHEA et d’androstènedione, ce qui conduit à une diminution de la production de testostérone. Cette réduction des niveaux d’androgènes contribue à ralentir la croissance des cellules cancéreuses de la prostate dépendantes des androgènes .
Analyse Biochimique
Biochemical Properties
Orteronel selectively inhibits the enzyme CYP17A1 . CYP17A1 catalyzes two sequential reactions: the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives by its 17α-hydroxylase activity, and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, respectively, by its 17,20-lyase activity . DHEA and androstenedione are androgens and precursors of testosterone. Therefore, the inhibition of CYP17 activity by this compound decreases circulating levels of testosterone .
Cellular Effects
This compound’s inhibition of CYP17A1 impacts various types of cells and cellular processes. Specifically, it influences cell function by affecting cell signaling pathways and gene expression related to androgen biosynthesis . By decreasing the levels of testosterone, this compound can influence cellular metabolism, particularly in cells that are sensitive to androgen levels, such as those found in prostate tumors .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the CYP17A1 enzyme . By inhibiting this enzyme, this compound prevents the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives and the subsequent formation of DHEA and androstenedione . This results in a decrease in the levels of these androgens and their downstream product, testosterone .
Dosage Effects in Animal Models
In animal models, specifically Sprague–Dawley rats, the absorption of this compound was rapid, with maximum concentrations of the drug in plasma attained at different time points after oral administration of this compound at various dosages . The bioavailability ranged between 69 and 89%
Metabolic Pathways
This compound is involved in the metabolic pathway of androgen biosynthesis . It interacts with the CYP17A1 enzyme, which is a key player in this pathway
Méthodes De Préparation
La synthèse de l’Ortéronel implique plusieurs étapes, commençant par la préparation de la structure de base, qui est une naphtalènecarboxamide. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau naphtalène : Cela implique la réaction de matières premières appropriées dans des conditions spécifiques pour former le système cyclique naphtalène.
Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans le noyau naphtalène par des réactions telles que la nitration, la réduction et l’acylation.
Cyclisation : La formation du cycle pyrroloimidazole est réalisée par des réactions de cyclisation.
Modifications finales :
Analyse Des Réactions Chimiques
L’Ortéronel subit plusieurs types de réactions chimiques, notamment :
Oxydation : L’Ortéronel peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans l’Ortéronel.
Substitution : L’Ortéronel peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Hydrolyse : Le composé peut être hydrolysé en milieu acide ou basique pour donner différents produits.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers acides et bases pour l’hydrolyse. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Médecine : L’application principale de l’Ortéronel a été le traitement du cancer de la prostate métastatique et résistant aux hormones.
Biologie : L’Ortéronel a été utilisé dans des études biologiques pour comprendre le rôle des androgènes dans divers processus physiologiques et maladies.
Chimie : Le composé a été étudié pour ses propriétés chimiques et ses réactions, offrant des informations sur le comportement des naphtalènecarboxamides et des pyrroloimidazoles.
Applications De Recherche Scientifique
Medicine: The primary application of Orteronel has been in the treatment of metastatic, hormone-refractory prostate cancer.
Biology: this compound has been used in biological studies to understand the role of androgens in various physiological processes and diseases.
Chemistry: The compound has been studied for its chemical properties and reactions, providing insights into the behavior of naphthalenecarboxamides and pyrroloimidazoles.
Comparaison Avec Des Composés Similaires
L’Ortéronel fait partie d’une classe de composés connus sous le nom d’inhibiteurs de la CYP17A1. D’autres composés similaires comprennent :
Abiraterone : Un autre inhibiteur de la CYP17A1 utilisé dans le traitement du cancer de la prostate. Contrairement à l’Ortéronel, l’abiraterone a été développée avec succès et est largement utilisée en pratique clinique.
Galétérone : Un agent multicible qui inhibe la CYP17A1, antagonise le récepteur des androgènes et dégrade la protéine du récepteur des androgènes.
Sévitéronel : Un inhibiteur non stéroïdien de la CYP17A1 qui montre également des résultats prometteurs dans le traitement du cancer de la prostate.
Comparé à ces composés, l’Ortéronel est unique par sa structure chimique spécifique et son inhibition sélective de la CYP17A1 sans effets hors cible significatifs .
Propriétés
IUPAC Name |
6-[(7S)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFIJIOIVJZMN-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@]3(CCN4C3=CN=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319121 | |
| Record name | Orteronel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566939-85-3, 426219-23-0 | |
| Record name | Orteronel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566939-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orteronel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566939853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orteronel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orteronel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORTERONEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE5K2FNS92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Orteronel?
A1: this compound acts by inhibiting the 17,20-lyase activity of the CYP17A1 enzyme. [, ] This enzyme is crucial for the biosynthesis of androgens, hormones that play a significant role in prostate cancer progression.
Q2: How does this compound's inhibition of CYP17A1 impact androgen levels?
A2: By inhibiting CYP17A1, this compound disrupts the production of androgens in the testes, adrenal glands, and potentially within prostate cancer cells themselves. [] This leads to a significant reduction in circulating androgen levels. [, , , ]
Q3: Does this compound preferentially inhibit the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity?
A3: While this compound demonstrates a preference for inhibiting the lyase activity, it does not exhibit complete selectivity. [, ] This lack of absolute selectivity can lead to the accumulation of certain steroid precursors, potentially contributing to side effects. [, ]
Q4: What downstream effects are observed as a result of this compound's impact on androgen synthesis?
A4: Reduced androgen levels following this compound treatment have been linked to a decrease in prostate-specific antigen (PSA) levels, a marker of prostate cancer tumor burden. [] Additionally, some studies reported radiographic responses, indicating tumor regression. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of this compound. Further investigation into the chemical literature would be required to obtain this information.
Q6: How is this compound absorbed and metabolized in the body?
A6: Studies in healthy individuals show that this compound is absorbed orally and primarily metabolized into its primary metabolite, M-I. [] Food intake, particularly high-fat meals, has been shown to increase the bioavailability of this compound. []
Q7: What is the primary route of excretion for this compound?
A7: this compound is predominantly excreted through urine, with a smaller fraction eliminated in feces. [, ] Research in animal models suggests that urinary tubular secretion, potentially mediated by transporter proteins, plays a significant role in its renal clearance. []
Q8: How does renal impairment affect this compound exposure?
A8: Physiologically based pharmacokinetic modeling predicted increased this compound exposure in patients with moderate and severe renal impairment. [] These predictions were corroborated by clinical trial data, indicating the need for dosage adjustments in this patient population. []
Q9: What preclinical models were used to evaluate the efficacy of this compound?
A9: While the abstracts do not provide specific details on preclinical models, they mention that this compound demonstrated preclinical activity in suppressing androgen levels and shrinking androgen-dependent organs. [] Further research in published articles would be needed to elucidate the specific models employed.
Q10: What were the primary endpoints assessed in clinical trials evaluating this compound?
A10: Clinical trials investigating this compound primarily focused on overall survival (OS) as the primary endpoint. [, ] Secondary endpoints included radiographic progression-free survival (rPFS), PSA response rates, and safety assessments. [, ]
Q11: Did this compound meet its primary endpoint in phase III clinical trials?
A11: Unfortunately, the phase III ELM-PC 5 trial did not meet its primary endpoint of improving OS. [, , ] Despite demonstrating improvements in rPFS and PSA response rates, the lack of OS benefit led to the discontinuation of its development for CRPC. [, , ]
Q12: What potential mechanisms might contribute to the lack of OS benefit observed with this compound in phase III trials?
A12: Several factors could have contributed to the lack of OS benefit, including the emergence of resistance mechanisms and the use of subsequent life-prolonging therapies after this compound discontinuation. [, ] The widespread availability of alternative therapies like abiraterone, another CYP17A1 inhibitor, during the trial period might have masked potential OS benefits. []
Q13: Is there evidence of cross-resistance between this compound and other androgen synthesis inhibitors, such as abiraterone?
A13: Although not definitively established in the provided abstracts, the possibility of cross-resistance between these agents warrants investigation. [] Further research is needed to elucidate the potential for shared resistance mechanisms and their clinical implications.
Q14: What were the most frequently reported adverse events associated with this compound treatment?
A14: Common adverse events observed in this compound clinical trials included fatigue, nausea, vomiting, and gastrointestinal disturbances such as diarrhea and constipation. [, , , ] These side effects were generally mild to moderate in severity. [, ]
Q15: Did this compound demonstrate any serious or unexpected adverse effects?
A15: While generally well-tolerated, this compound was associated with serious adverse events in some instances. These included fatigue, hypokalaemia, pancreatitis, and posterior reversible encephalopathy syndrome (PRES) in isolated cases. [, , , ]
Q16: Were any specific drug delivery or targeting strategies employed in the development of this compound?
A16: The provided research does not mention specific drug delivery or targeting strategies for this compound.
Q17: What analytical techniques were employed to characterize and quantify this compound in biological samples?
A17: Researchers utilized a variety of analytical methods, including high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), to measure this compound concentrations in biological samples. [, ] These highly sensitive techniques allowed for accurate quantification of this compound and its metabolites in various matrices. [, ]
Q18: How does this compound compare to other CYP17A1 inhibitors, such as abiraterone, in terms of efficacy and safety?
A18: While both this compound and abiraterone target CYP17A1, they exhibit distinct pharmacological profiles. [, , ] Direct head-to-head trials are necessary to definitively compare their efficacy and safety. []
Q19: What other therapeutic options are available for patients with CRPC who are not eligible for or have progressed on this compound?
A19: Several alternative therapies exist for CRPC, including other androgen synthesis inhibitors, androgen receptor antagonists, chemotherapy, immunotherapy, and radiopharmaceuticals. [, ] The optimal treatment approach depends on individual patient characteristics, disease stage, and prior treatment history. []
Q20: Did the research on this compound lead to any cross-disciplinary collaborations or applications?
A20: The development of this compound involved collaboration between medicinal chemists, biologists, pharmacologists, and clinicians. [, ] While not explicitly stated in the abstracts, the knowledge gained from this compound research likely contributed to the development of other androgen synthesis inhibitors and advanced our understanding of CRPC biology.
Q21: How does the structure of this compound contribute to its binding to CYP17A1?
A21: Research suggests that this compound, like other nonsteroidal CYP17A1 inhibitors, interacts with the enzyme's catalytic heme iron. [] This interaction disrupts the enzyme's ability to convert steroid precursors into androgens. []
Q22: Did modifying the structure of this compound affect its activity or selectivity toward the different enzymatic activities of CYP17A1?
A22: Studies investigating different isomers of this compound, such as (S)-orteronel and (R)-orteronel, revealed variations in their binding modes and selectivity for the lyase versus hydroxylase activities of CYP17A1. [, ] These findings highlight the impact of subtle structural modifications on enzyme inhibition.
Q23: How did researchers assess the stability of this compound under different conditions?
A23: While the abstracts do not detail specific stability studies, researchers likely conducted stability assessments under various conditions, including different temperatures, pH levels, and storage conditions, to determine the compound's shelf life and inform formulation development. []
Q24: Were any specific formulations developed to improve the stability, solubility, or bioavailability of this compound?
A24: The provided research does not mention any particular formulations developed for this compound.
Q25: Were there any concerns regarding the potential environmental impact or degradation of this compound?
A25: The abstracts do not provide information regarding this compound's environmental impact or degradation pathways.
Q26: Did researchers explore potential combination therapies involving this compound?
A26: Yes, clinical trials investigated this compound in combination with other therapies, including docetaxel and prednisone. [, , ] These studies aimed to assess potential synergistic effects and improve treatment outcomes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


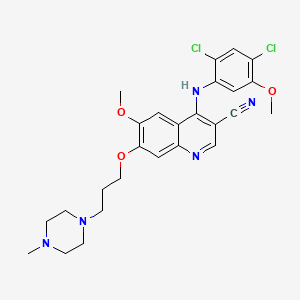
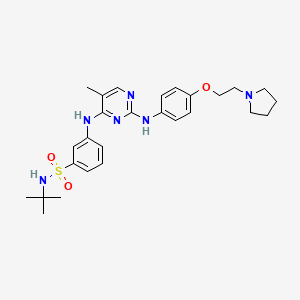
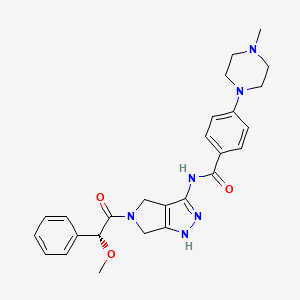
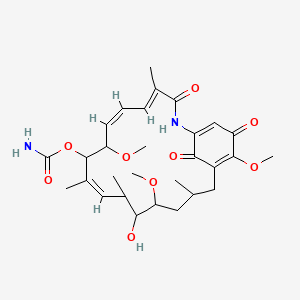

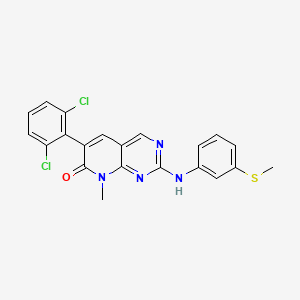
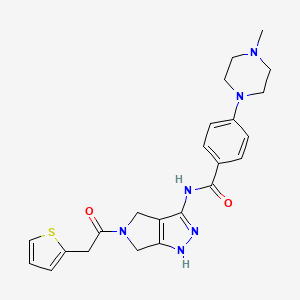
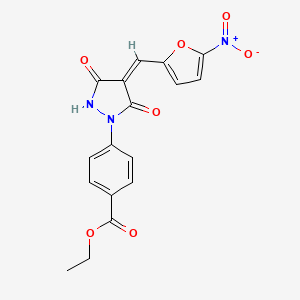



![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)
![N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1684440.png)
